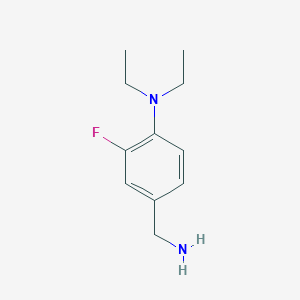
5-(But-3-en-1-yloxy)pentansäure
Übersicht
Beschreibung
5-(But-3-en-1-yloxy)pentanoic acid is an organic compound characterized by its unique structure, which includes a but-3-en-1-yloxy group attached to a pentanoic acid backbone
Wissenschaftliche Forschungsanwendungen
5-(But-3-en-1-yloxy)pentanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(But-3-en-1-yloxy)pentanoic acid typically involves the reaction of pentanoic acid with but-3-en-1-ol under acidic conditions. The reaction proceeds via an esterification process, where the hydroxyl group of but-3-en-1-ol reacts with the carboxyl group of pentanoic acid to form the ester linkage.
Industrial Production Methods: In an industrial setting, the production of 5-(But-3-en-1-yloxy)pentanoic acid can be scaled up using similar esterification processes. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the reaction and subsequent purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(But-3-en-1-yloxy)pentanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, potentially forming carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound to form alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or halides replace the oxy group in the compound.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides, esters, or halides.
Wirkmechanismus
The mechanism by which 5-(But-3-en-1-yloxy)pentanoic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
5-(But-3-en-1-yloxy)pentanoic acid can be compared to other similar compounds, such as:
5-(Prop-2-en-1-yloxy)pentanoic acid: Similar structure but with a prop-2-en-1-yloxy group instead of but-3-en-1-yloxy.
5-(But-2-en-1-yloxy)pentanoic acid: Similar structure but with a but-2-en-1-yloxy group instead of but-3-en-1-yloxy.
5-(Pent-3-en-1-yloxy)pentanoic acid: Similar structure but with a pent-3-en-1-yloxy group instead of but-3-en-1-yloxy.
These compounds differ in their alkene chain length and position, which can affect their chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
5-but-3-enoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-7-12-8-5-4-6-9(10)11/h2H,1,3-8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCMUZIHJCWEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)


![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)



